![molecular formula C16H18N6O B2617750 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine CAS No. 537667-13-3](/img/structure/B2617750.png)

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

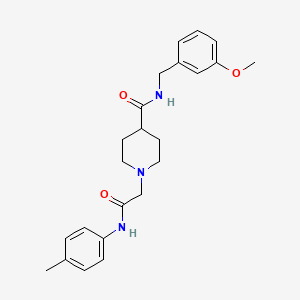

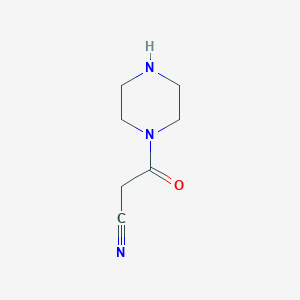

The compound “6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine” is a piperazine derivative . Piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound with the best AChE activity was found to be compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been estimated using 1H NMR, 13C NMR, LC-MS spectrometry, and IR spectroscopy .Aplicaciones Científicas De Investigación

Anticoronaviral Activity

The outbreak of coronaviruses, including the SARS-CoV-2 pandemic, has underscored the need for effective antiviral drugs. Early in the COVID-19 pandemic, compounds like chloroquine and hydroxychloroquine were used. However, due to issues such as decreased antimalarial efficacy, high toxicity, and side effects, researchers have sought novel analogues. Compound 3, synthesized from 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine, has been evaluated for its in vitro antiviral activity against human coronavirus strain OC-43 . Further investigations into its mechanism of action and potential clinical use are warranted.

Antibacterial Activity

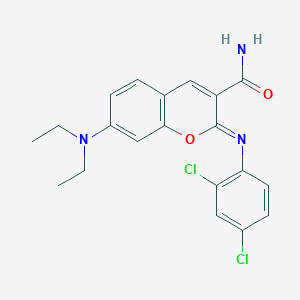

Piperazine derivatives have shown promise as antimicrobial agents. The docking simulation of eight piperazine chrome-2-one derivatives against an oxidoreductase enzyme (PDB ID 1XDQ) revealed strong interactions between the ligands and lipophilic residues of the binding site. This suggests potential antibacterial activity for compounds containing the piperazine moiety .

Cytotoxicity and Antiproliferative Effects

The title compound has been studied for its cytotoxicity. In a 96-well plate assay, it was tested against cells at various concentrations. Investigating its impact on cell viability and proliferation could provide insights into its potential as an antitumor agent .

Novel Quinoline Derivatives

The synthesis of 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide represents a novel modification of the quinoline scaffold. By introducing the piperazine group, researchers aim to enhance pharmacokinetic properties while minimizing toxicity. Further studies may explore its structure-activity relationships and therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of the compound 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

It is known that the compound shows alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may bind to these receptors and modulate their activity.

Biochemical Pathways

These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds . This suggests that the compound may have acceptable pharmacokinetic properties.

Result of Action

It has been suggested that the compound may induce apoptosis in certain cancer cells . This suggests that the compound may have potential anticancer activity.

Safety and Hazards

Direcciones Futuras

Future directions could involve the development of novel synthetic routes to modify the structures of similar compounds into less toxic analogues bearing better pharmacokinetic properties . This could lead to the creation of new highly effective antiviral drugs for the treatment and prevention of coronavirus infections .

Propiedades

IUPAC Name |

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAARADRKONXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)

![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)

![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)

![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)

![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)